molecular formula C3H3F3N2O B14263219 N-(2,2,2-Trifluoroethylidene)urea CAS No. 138968-31-7

N-(2,2,2-Trifluoroethylidene)urea

Cat. No.: B14263219
CAS No.: 138968-31-7
M. Wt: 140.06 g/mol
InChI Key: DAVGPBHOLYQJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-Trifluoroethylidene)urea is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2,2-Trifluoroethylidene)urea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trifluoroethylidene)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,2-Trifluoroethylidene)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.

    Medicine: Explored for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,2,2-Trifluoroethylidene)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2,2,2-Trifluoroethylidene)sulfenamides
  • 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
  • N-2,2,2-Trifluoroethylisatin ketimines

Comparison: N-(2,2,2-Trifluoroethylidene)urea stands out due to its unique combination of the trifluoromethyl group and urea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while N-(2,2,2-Trifluoroethylidene)sulfenamides are primarily used in the synthesis of trifluoromethylated amines, this compound finds broader applications in medicinal chemistry and materials science .

Properties

CAS No.

138968-31-7

Molecular Formula

C3H3F3N2O

Molecular Weight

140.06 g/mol

IUPAC Name

2,2,2-trifluoroethylideneurea

InChI

InChI=1S/C3H3F3N2O/c4-3(5,6)1-8-2(7)9/h1H,(H2,7,9)

InChI Key

DAVGPBHOLYQJBM-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.